DDR Inhibitor
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Overview
Description
Discoidin domain receptor inhibitors are a class of compounds that target discoidin domain receptors, which are collagen-activated receptor tyrosine kinases. These receptors play crucial roles in regulating essential cellular processes such as morphogenesis, differentiation, proliferation, adhesion, migration, and matrix remodeling. Dysregulation of discoidin domain receptors has been linked to various human diseases, including cancer, fibrosis, and atherosclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of discoidin domain receptor inhibitors often involves structure-based hybrid design and focused screening campaigns. For example, a hybrid design approach exploits the known location of fragments binding to the hinge backbone and DFG-out pocket, respectively, and tries to identify novel motifs connecting those using computational approaches . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of discoidin domain receptor inhibitors involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening, and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Discoidin domain receptor inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of discoidin domain receptor inhibitors include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific pH levels to ensure optimal reaction outcomes .
Major Products Formed
The major products formed from these reactions are typically the desired discoidin domain receptor inhibitors with high selectivity and potency. These products are often characterized by their ability to bind to the target receptors and inhibit their activity, leading to therapeutic effects in various disease models .
Scientific Research Applications
Discoidin domain receptor inhibitors have a wide range of scientific research applications, including:
Mechanism of Action
Discoidin domain receptor inhibitors exert their effects by binding to the extracellular domain of discoidin domain receptors, preventing the binding of collagen and subsequent receptor activation. This inhibition disrupts downstream signaling pathways involved in cell proliferation, adhesion, migration, and matrix remodeling. The molecular targets of these inhibitors include the kinase domain of discoidin domain receptors, which is responsible for their autophosphorylation and activation .
Comparison with Similar Compounds
Discoidin domain receptor inhibitors are unique in their ability to selectively target collagen-activated receptor tyrosine kinases. Similar compounds include inhibitors of other receptor tyrosine kinases, such as epidermal growth factor receptor inhibitors and vascular endothelial growth factor receptor inhibitors. discoidin domain receptor inhibitors are distinguished by their specificity for collagen-binding receptors and their potential therapeutic applications in diseases characterized by dysregulated collagen signaling .
List of Similar Compounds
- Epidermal growth factor receptor inhibitors
- Vascular endothelial growth factor receptor inhibitors
- Platelet-derived growth factor receptor inhibitors
- Fibroblast growth factor receptor inhibitors
Properties
IUPAC Name |
N-[5-[[(3-fluorophenyl)carbamoylamino]methyl]-2-methylphenyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c1-15-8-9-16(13-26-23(31)27-18-6-4-5-17(24)12-18)11-19(15)28-22(30)20-14-25-21-7-2-3-10-29(20)21/h2-12,14H,13H2,1H3,(H,28,30)(H2,26,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVUIOVIUFJGHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F)NC(=O)C3=CN=C4N3C=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.